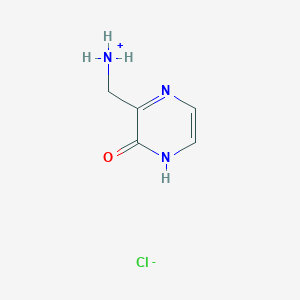

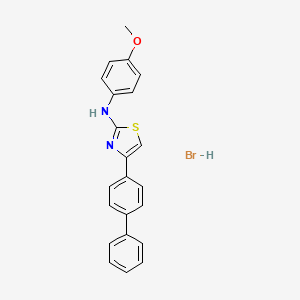

![molecular formula C26H23NO4 B2808099 3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866808-29-9](/img/structure/B2808099.png)

3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It was first synthesized in 1989 by researchers at the University of California, Irvine, and has since been widely used in scientific research to study the role of glutamate receptors in the brain.

Scientific Research Applications

Synthesis and Reactivity

The compound has been the subject of studies focusing on its synthesis and reactivity. For example, it was found that the cyclisation of related compounds does not yield the expected isoquinolone products but instead gives dibenzo[b,f]cycloheptane derivatives. This result has implications for the design of substrates in the synthesis of biphenyl derivatives, demonstrating the challenges in achieving desired aryl-aryl coupling reactions (Carmody, Sainsbury, & Newton, 1980). Additionally, the compound's electrochemical oxidation has been explored, leading to the formation of dihydroisoquinolinium salts, highlighting its potential in electrochemical synthesis applications (Sainsbury & Todd, 1992).

Potential in Alkaloid Synthesis

Research has also focused on using this compound as a precursor in the synthesis of complex alkaloids. For instance, a study outlined a synthetic approach to rhoeadine-type alkaloids, demonstrating the compound's utility in constructing the alkaloid framework through various synthetic transformations (Kametani, Hirata, Satoh, & Fukumoto, 1975). This underscores its role in the synthesis of bioactive molecules.

Antioxidant Studies

Further, derivatives of this compound have been investigated for their antioxidant properties. In one study, quinazolin derivatives were synthesized and evaluated for their potential as antioxidants, with some derivatives showing excellent scavenging capacity against free radicals, comparable to common antioxidants like ascorbic acid (Al-azawi, 2016). This suggests the relevance of the compound and its derivatives in the development of antioxidant agents.

Cytotoxicity Studies

The compound and its derivatives have also been examined for their cytotoxic activities. For example, benzimidazo[2,1-a]isoquinoline derivatives showed varying levels of cytotoxicity against human cancer cell lines, indicating their potential in cancer research (Deady & Rodemann, 2001).

properties

IUPAC Name |

3-(3,4-dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-17-7-6-8-18(13-17)15-27-16-21(26(29)20-9-4-5-10-22(20)27)25(28)19-11-12-23(30-2)24(14-19)31-3/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORQASJQKNJWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

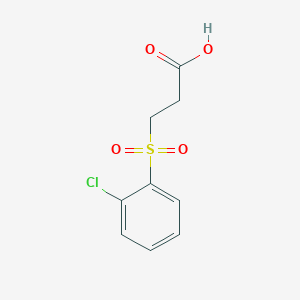

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)

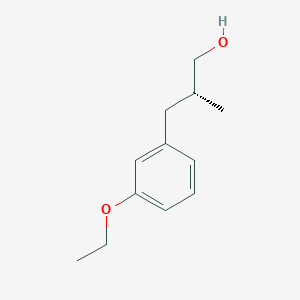

![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2808024.png)

![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2808025.png)

![methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2808028.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)

![N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808038.png)